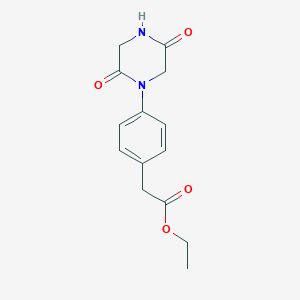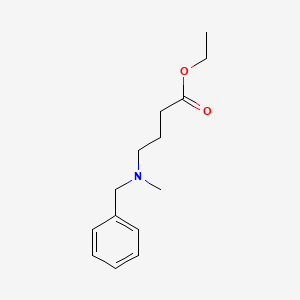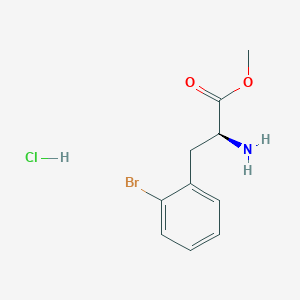
(R)-3-Chloro-1,1-diphenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Chloro-1,1-diphenylpropan-2-ol is a chiral organic compound with the molecular formula C15H15ClO. It is characterized by a chlorine atom attached to the third carbon of a propan-2-ol molecule, with two phenyl groups attached to the first carbon. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (R)-phenylalanine, the synthesis can involve multiple steps including protection, alkylation, and deprotection.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.
Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce this compound from its corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxide (OR-) ions are typically employed.
Major Products Formed:
Oxidation: (R)-3-Chloro-1,1-diphenylpropanone, (R)-3-Chloro-1,1-diphenylpropanoic acid.
Reduction: (R)-3-Chloro-1,1-diphenylpropan-1-ol.
Substitution: (R)-3-Hydroxy-1,1-diphenylpropan-2-ol, (R)-3-alkoxy-1,1-diphenylpropan-2-ol.
Applications De Recherche Scientifique
(R)-3-Chloro-1,1-diphenylpropan-2-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is involved in the synthesis of pharmaceuticals, including antidepressants and other biologically active compounds.
Industry: Its applications extend to the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (R)-3-Chloro-1,1-diphenylpropan-2-ol exerts its effects depends on its specific application. For instance, in pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
(R)-3-Chloro-1,1-diphenylpropan-2-ol is structurally similar to other chiral chlorinated alcohols, such as (R)-3-Chloro-1-phenyl-1-propanol. its unique diphenyl substitution pattern provides distinct reactivity and biological activity compared to its analogs. Other similar compounds include:
(R)-3-Chloro-1-phenyl-1-propanol
(R)-3-Chloro-1-phenyl-2-propanol
(R)-3-Chloro-1-phenyl-2-methylpropanol
These compounds differ in their substitution patterns and, consequently, their chemical behavior and applications.
Propriétés
IUPAC Name |
(2R)-3-chloro-1,1-diphenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVYZDFXKPPAU-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]](/img/structure/B8076411.png)




![Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl](/img/structure/B8076450.png)
![Allyl 2,7-diazaspiro[4.5]decane-7-carboxylate hcl](/img/structure/B8076455.png)




